molecular formula C10H11NO4 B11893932 Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Cat. No.: B11893932
M. Wt: 209.20 g/mol
InChI Key: LVCNFVWYRLQKKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be synthesized through various synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as hydroxylated and carboxylated compounds .

Scientific Research Applications

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Propyl nicotinate

Comparison

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical and biological properties compared to other nicotinate derivatives.

Biological Activity

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a compound derived from nicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4C_{12}H_{13}NO_4. Its structure includes a methoxy group and an oxoethyl substituent, which are believed to contribute to its unique biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity and pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity. This inhibition can affect metabolic pathways related to inflammation and oxidative stress.
  • Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, potentially modulating signal transduction pathways involved in various physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. This is significant because antioxidants play a crucial role in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory effects. By inhibiting specific enzymes involved in the inflammatory process, it could help reduce inflammation in various conditions. This property makes it a candidate for further investigation in therapeutic applications targeting inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit the activity of certain enzymes linked to inflammatory pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • In vivo Studies : Animal models have been used to assess the compound's efficacy in reducing inflammation and oxidative stress. Results indicated a marked reduction in inflammatory markers following treatment with this compound compared to control groups.
  • Comparative Studies : When compared to similar compounds like Methyl nicotinate and Ethyl nicotinate, this compound exhibited enhanced biological activity due to its unique structural features that confer distinct chemical reactivity.

Data Tables

Activity This compound Methyl Nicotinate Ethyl Nicotinate
Antioxidant ActivityModerateLowLow
Anti-inflammatoryHighModerateLow
Enzyme InhibitionSignificantMinimalMinimal

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3

InChI Key

LVCNFVWYRLQKKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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